5-{[(4-Fluorophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
5-{[(4-Fluorophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dioxane ring substituted with a fluorophenyl group and a sulfanyl methylene group, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-Fluorophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and 4-fluorobenzenethiol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K₂CO₃) in a suitable solvent like acetone or ethanol.
Procedure: Meldrum’s acid is reacted with 4-fluorobenzenethiol in the presence of the base, leading to the formation of the desired product through a nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-{[(4-Fluorophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield corresponding thiols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry
In organic chemistry, 5-{[(4-Fluorophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s potential biological activity is of interest in medicinal chemistry. Researchers explore its interactions with biological targets to develop new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research.
Medicine
In medicinal research, derivatives of this compound are investigated for their pharmacological properties. The presence of the fluorophenyl group can enhance the compound’s bioavailability and metabolic stability, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of 5-{[(4-Fluorophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the sulfanyl group can participate in redox reactions, influencing the compound’s biological activity. The dioxane ring provides structural rigidity, contributing to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 5-{[(4-Chlorophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione
- 5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione
- 5-{[(4-Methylphenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione
Uniqueness
Compared to its analogs, 5-{[(4-Fluorophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione stands out due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability and enhancing binding interactions with biological targets.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields
Properties
IUPAC Name |
5-[(4-fluorophenyl)sulfanylmethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO4S/c1-13(2)17-11(15)10(12(16)18-13)7-19-9-5-3-8(14)4-6-9/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSHGFNQENXKIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CSC2=CC=C(C=C2)F)C(=O)O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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